3-(Boc-amino)pentanoic acid 3-(Boc-amino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 183990-60-5; 557091-78-8
VCID: VC4441530
InChI: InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
SMILES: CCC(CC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.265

3-(Boc-amino)pentanoic acid

CAS No.: 183990-60-5; 557091-78-8

Cat. No.: VC4441530

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

* For research use only. Not for human or veterinary use.

3-(Boc-amino)pentanoic acid - 183990-60-5; 557091-78-8

Specification

CAS No. 183990-60-5; 557091-78-8
Molecular Formula C10H19NO4
Molecular Weight 217.265
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Standard InChI Key RJCHFHWEJSMOJW-UHFFFAOYSA-N
SMILES CCC(CC(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

3-(Boc-amino)pentanoic acid features a five-carbon chain with a carboxylic acid terminus and a Boc-protected amine at the third carbon. The Boc group, (C(C)(C)(C)O−), shields the amine from undesired reactions during synthesis. The stereochemistry of the amino group is preserved through asymmetric synthesis or resolution techniques, ensuring enantiomeric purity critical for biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26 g/mol
IUPAC Name3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Canonical SMILESCCC(CC(=O)O)NC(=O)OC(C)(C)C
SolubilityModerate in polar organic solvents (e.g., DMF, DMSO)

Stereochemical Considerations

The compound’s chiral center at the third carbon necessitates stringent synthetic control. Chiral high-performance liquid chromatography (HPLC) with phases such as Chiralpak IA confirms enantiomeric excess (>99% ee) by resolving (R)- and (S)-enantiomers. Optical rotation values align with literature data, ensuring fidelity in configurations required for target interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis begins with commercially available 3-aminopentanoic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This exothermic reaction typically proceeds in dichloromethane at 0–25°C, achieving yields exceeding 85%.

Critical Steps:

  • Amine Protection: Boc₂O reacts with the amine group, forming a stable carbamate.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, followed by recrystallization in ethanol/water for crystalline purity.

Industrial-Scale Production

Flow microreactor systems enhance scalability by improving heat and mass transfer, reducing reaction times from hours to minutes. Continuous processing minimizes byproducts like urea derivatives, common in carbodiimide-mediated couplings.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc group’s acid lability allows selective deprotection without disturbing base-labile Fmoc groups. Activation of the carboxylic acid with HBTU facilitates amide bond formation, enabling sequential peptide chain elongation.

Case Study:
Incorporation of 3-(Boc-amino)pentanoic acid into cyclic peptidomimetics improved metabolic stability in protease inhibitors, demonstrating prolonged half-lives in preclinical models.

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors and protease antagonists. Modifications at the pentanoic acid moiety, such as iodophenyl substitutions, enhance binding affinity to targets like matrix metalloproteinases (MMPs).

Study FocusKey OutcomeCitation
Protease InhibitionIC₅₀ = 12 µM for MMP-3
Anticancer Activity40% reduction in tumor cell viability (72 h)
Metabolic Stabilityt₁/₂ = 8.2 h in hepatic microsomes

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR confirms Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) and stereochemistry (coupling constants for chiral centers).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peaks at m/z 218.1, consistent with theoretical values.

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